N-Boc-(+/-)-amino-3-methylpent-4-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

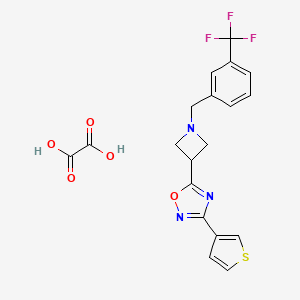

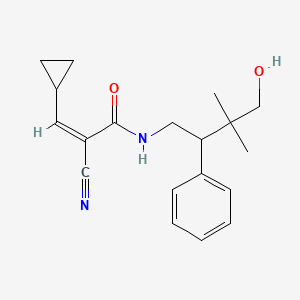

The compound "N-Boc-(+/-)-amino-3-methylpent-4-enal" is a derivative of amino acids that is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while other reactions are carried out on the molecule. The Boc group can later be removed under acidic conditions without affecting other sensitive functional groups in the molecule.

Synthesis Analysis

The synthesis of N-Boc protected amino acid derivatives has been explored in various studies. For instance, a novel method for the enantioselective synthesis of N-Boc-α,α-disubstituted α-amino acids was developed using diastereomerically pure 3,3-disubstituted allyl alcohols, which were then transformed into the desired N-Boc-α-amino acids through a series of reactions including Sharpless epoxidation and nucleophilic ring-opening . Additionally, the synthesis of N-Boc-piperidinyl-pyrazole carboxylates as heterocyclic amino acids involved converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with hydrazines to afford the target compounds .

Molecular Structure Analysis

The molecular structure of N-Boc protected amino acid derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. This group is a bulky, non-polar moiety that can influence the physical properties and reactivity of the molecule. The structure of related compounds, such as N-Boc amino alkyl isothiocyanates derived from Boc-protected amino acids, has been confirmed through X-ray diffraction, indicating that these compounds can crystallize in different crystal systems and space groups .

Chemical Reactions Analysis

N-Boc protected amino acids can undergo various chemical reactions. For example, they can be used in the enantioselective addition of masked acyl cyanides to N-Boc imines, catalyzed by a quinidine-derived catalyst, to produce α-amino acid derivatives and peptides with good yields and enantioselectivities . The Boc group itself can be removed under acidic conditions, allowing for further functionalization of the amino acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc protected amino acids are influenced by the protective group. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect solubility and reactivity. The stability of the Boc group under various conditions allows for selective deprotection and subsequent reactions. The crystalline nature of some Boc-protected derivatives, as demonstrated by X-ray diffraction studies, suggests that these compounds can have well-defined solid-state structures .

Scientific Research Applications

Asymmetric Synthesis and Derivatives

- Asymmetric Synthesis of α-Fluorinated α-Amino Acid Derivatives: A study describes the asymmetric alkylation of Boc-BMI derivatives with 2-fluoroallyl tosylate, leading to the synthesis of fluorinated amino acid derivatives. This process includes mild acidic deprotection and basic hydrolysis steps (Shendage et al., 2005).

Catalysis and Protecting Groups

- N-tert-Butoxycarbonylation of Amines: The use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, including chiral α-amino alcohols and esters, is described, showcasing its chemoselectivity and environmental benignity (Heydari et al., 2007).

- Bronsted Acidic Ionic Liquid-Catalyzed N-Boc Protection of Amines: This study reports on the use of a Bronsted acidic ionic liquid for the efficient and chemoselective N-Boc protection of various amines (Sunitha et al., 2008).

Synthesis of Amino Acid Analogues

- Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics: Researchers report the synthesis of N-Boc amino acid analogues, useful in studying cellular signal transduction processes (Oishi et al., 2004).

- Efficient Synthesis of Enantiopure Pyrrolizidinone Amino Acid: The study details the synthesis of an enantiopure N-(Boc)aminopyrrolizidin-2-one carboxylic acid, highlighting its potential in exploring conformation-activity relationships of peptides (Dietrich & Lubell, 2003).

Miscellaneous Applications

- Enantioselective Syntheses of Mesityl-Substituted Amino Acids: This research involves the synthesis of N-Boc-protected, mesityl-substituted amino acids, demonstrating the potential in peptide synthesis and conformational studies (Medina et al., 2000).

- Native Chemical Ligation at Phenylalanine: A method involving the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine is presented for native chemical ligation in peptide synthesis (Crich & Banerjee, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been reported .

properties

IUPAC Name |

tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXKMLKJQUSVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-amino-3-methylpent-4-enal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)